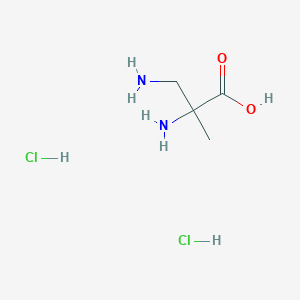

2,3-Diamino-2-methylpropanoic acid dihydrochloride

Description

Properties

IUPAC Name |

2,3-diamino-2-methylpropanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.2ClH/c1-4(6,2-5)3(7)8;;/h2,5-6H2,1H3,(H,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCKRKXHPIEGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347503 | |

| Record name | 2,3-Diamino-2-methylpropanoic acid dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803586-50-6 | |

| Record name | 2,3-Diamino-2-methylpropanoic acid dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diamino-2-methylpropanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diamino-2-methylpropanoic acid dihydrochloride typically involves the reaction of 2,3-diamino-2-methylpropanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:

- Dissolving 2,3-diamino-2-methylpropanoic acid in water.

- Adding hydrochloric acid dropwise while maintaining the temperature at around 0-5°C.

- Stirring the mixture for several hours to ensure complete reaction.

- Evaporating the solvent to obtain the dihydrochloride salt as a solid product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process may involve:

- Using automated reactors to control temperature and pH.

- Employing continuous flow systems to enhance reaction efficiency.

- Utilizing advanced purification techniques such as crystallization and filtration to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diamino-2-methylpropanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted products.

Scientific Research Applications

Chemical Research Applications

1. Building Block in Organic Synthesis

2,3-DAP serves as a crucial building block for synthesizing complex organic molecules. Its structure, featuring two amino groups and a carboxylic acid group, allows it to participate in various chemical reactions, including peptide synthesis and modifications of existing compounds. The dihydrochloride form enhances its solubility in water, facilitating reactions involving charged species.

2. Peptide Synthesis

Due to its amino acid-like structure, 2,3-DAP can be incorporated into peptide chains. This incorporation is essential for studying modified protein functions and developing novel drug candidates. Researchers have utilized this compound to explore how modifications can affect enzyme activity and protein interactions.

3. Reaction Mechanisms

The compound's dual functional groups enable it to interact with proteins and enzymes through hydrogen bonding and ionic interactions. These interactions are critical for understanding enzyme catalysis and protein folding mechanisms.

Biological Research Applications

1. Enzyme Mechanism Studies

2,3-DAP has been employed in studies focusing on enzyme mechanisms. Its ability to form hydrogen bonds with proteins makes it a valuable tool for investigating how enzymes catalyze reactions and how substrate binding occurs.

2. Therapeutic Potential

Research has indicated that 2,3-DAP may possess therapeutic properties due to its interaction with biological molecules. Studies have shown that it can modulate various biological pathways by influencing protein interactions, which could lead to the development of new therapeutic agents targeting specific diseases.

Case Studies

Case Study 1: Peptide Modification

In a study published in Molecules, researchers synthesized protected 2,3-diaminopropanols from d-serine using 2,3-DAP as an intermediate. The study demonstrated high yields (up to 85%) of the desired products through reductive amination processes, showcasing the compound's utility in generating complex amino acid derivatives .

Case Study 2: Enzyme Interaction Analysis

Another study investigated the role of 2,3-DAP in enzyme catalysis by examining its binding affinity to various enzymes. The results indicated significant modulation of enzyme activity upon binding with 2,3-DAP, suggesting its potential as a lead compound for designing enzyme inhibitors or activators .

Mechanism of Action

The mechanism of action of 2,3-diamino-2-methylpropanoic acid dihydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The carboxylic acid group can participate in ionic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

(2S)-2,5-Diaminopentanamide Dihydrochloride

S-(+)-2,3-Diamino-2-methylpropanoic Acid Monohydrochloride

- Molecular Formula : C₄H₁₁ClN₂O₂

- Molar Mass : 154.59 g/mol

- Key Differences: Monohydrochloride salt vs. dihydrochloride, reducing solubility in polar solvents. CAS 138892-28-1 vs. 1803586-50-6 for the dihydrochloride .

Pharmaceutical Dihydrochlorides

Pirbuterol Dihydrochloride

AAPH (2,2'-Azobis(2-amidinopropane) Dihydrochloride)

Cystamine Dihydrochloride

- Applications : Used in synthesizing homodimeric disulfide analogs (e.g., compounds 8–12 in ).

- Key Differences: Contains a disulfide bond for crosslinking, contrasting with the target’s amino acid functionality .

Therapeutic and Historical Dihydrochlorides

3,3-Diamino-4,4-dihydroxyarsenobenzene Dihydrochloride (Salvarsan)

Notes

- Safety: While (2S)-2,5-Diaminopentanamide dihydrochloride lacks thorough toxicological data, AAPH and salvarsan require stringent handling due to reactivity and arsenic content, respectively .

- Applications : Dihydrochloride salts are favored in pharmaceuticals (e.g., pirbuterol) for improved solubility, whereas the target compound remains niche in synthetic chemistry .

Biological Activity

2,3-Diamino-2-methylpropanoic acid dihydrochloride (also known as 2,3-DAP) is a non-proteinogenic amino acid that has garnered attention for its potential therapeutic applications. This compound features two amino groups and one carboxylic acid group, contributing to its reactivity and biological properties. The dihydrochloride form enhances its solubility, making it suitable for various research and industrial applications .

- Molecular Formula : C₅H₁₂Cl₂N₂O₂

- Molecular Weight : Approximately 191.05 g/mol

- Structure : Contains two amino groups and one carboxylic acid group, facilitating hydrogen bonding and ionic interactions with biological molecules.

The biological activity of 2,3-DAP is primarily attributed to its ability to interact with proteins and enzymes. The amino groups can form hydrogen bonds, while the carboxylic acid group allows for ionic interactions. These interactions are crucial in modulating various biological pathways, including enzyme catalysis and protein folding .

Therapeutic Potential

Research has indicated that 2,3-DAP exhibits several therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to 2,3-DAP show activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species .

- Enzyme Modulation : The compound's interactions with enzymes have been explored, showing potential in enhancing or inhibiting enzymatic activities .

- Cell Proliferation Inhibition : Some studies indicate that derivatives of 2,3-DAP can inhibit cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

- Antimicrobial Efficacy

- Cancer Research

Comparative Analysis with Related Compounds

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 2,3-Diaminopropanoic Acid | Lacks methyl group; simpler structure | Different reactivity profile |

| 2,3-Dihydroxy-2-methylpropanoic Acid | Contains hydroxyl groups instead of amino groups | Distinct chemical properties and uses |

| 2-Aminobutyric Acid | Similar amino functionality but shorter chain | Varies in biological activity |

The unique combination of functionalities in 2,3-DAP allows for versatile chemical modifications not found in simpler analogs. This versatility is particularly valuable for synthetic chemistry and various research applications .

Q & A

Basic: How can the synthesis of 2,3-Diamino-2-methylpropanoic acid dihydrochloride be optimized for improved yield and purity?

Methodological Answer:

- Protection/Deprotection Strategies: Use protecting groups (e.g., tert-butoxycarbonyl, benzyl) to shield reactive amino groups during intermediate steps, followed by acidic or catalytic deprotection .

- Salt Formation: React the free base with hydrochloric acid in a controlled stoichiometric ratio to form the dihydrochloride salt, enhancing solubility and crystallinity .

- Process Optimization: Employ continuous flow synthesis for scalable production, ensuring consistent reaction parameters (temperature, pH) to minimize side products .

Key Parameters Table:

| Step | Technique | Conditions | Yield Optimization |

|---|---|---|---|

| Protection | Boc-anhydride | Room temperature, 12h | >85% |

| Deprotection | HCl/dioxane | 0°C to RT, 2h | >90% |

| Salt Formation | HCl gas in EtOH | 4 M HCl, 30 min | 95% purity |

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use H/C NMR to confirm backbone structure and stereochemistry. For dihydrochloride verification, observe Cl peaks via ion chromatography .

- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) and a C18 column, using a gradient of acetonitrile/water (0.1% TFA) .

- Thermal Stability: Thermogravimetric analysis (TGA) to assess decomposition temperatures, particularly for hygroscopic dihydrochloride salts .

Analytical Parameters Table:

| Technique | Key Parameters | Purpose |

|---|---|---|

| NMR | 400 MHz, DO/DMSO-d6 | Structural elucidation |

| HPLC | C18 column, 1.0 mL/min | Purity >98% |

| Ion Chromatography | 0.1 M NaOH eluent | Chloride quantification |

Advanced: How can researchers address instability of this compound during storage?

Methodological Answer:

- Reactive Group Mitigation: Store under inert gas (argon/nitrogen) at -20°C to prevent oxidation of adjacent amino and methyl groups .

- Lyophilization: Freeze-dry aqueous solutions to reduce hydrolysis; reconstitute with degassed buffers before use .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS .

Advanced: How to resolve contradictions in reported toxicological data for this compound?

Methodological Answer:

- Standardized Protocols: Reproduce in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) using consistent concentrations (1–100 µM) and exposure times (24–72h) .

- Species-Specific Studies: Compare metabolic pathways in rodent vs. human hepatocyte models to identify interspecies variability .

- Meta-Analysis: Cross-reference data from regulatory databases (ECHA, PubChem) to identify gaps in acute vs. chronic toxicity profiles .

Advanced: What experimental approaches are suitable for mechanistic studies of its biological interactions?

Methodological Answer:

- Enzyme Kinetics: Use surface plasmon resonance (SPR) to measure binding affinity (K) with aminoacyl-tRNA synthetases or proteases .

- Crystallography: Co-crystallize with target proteins (e.g., bacterial D-alanine ligase) to resolve binding modes at 1.5–2.0 Å resolution .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for interactions with nucleic acids or metal ions .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact; use fume hoods for weighing and dissolution .

- Spill Management: Neutralize acidic spills with sodium bicarbonate; collect residues in hazardous waste containers .

- Ventilation: Ensure local exhaust ventilation during synthesis to minimize inhalation of HCl vapors .

Advanced: How to design comparative studies with structurally similar diamino compounds?

Methodological Answer:

- Structural Analog Selection: Compare with (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride (backbone modifications) and 1-amino-3-chloro-2-propanol hydrochloride (halogen substitution) .

- Activity Correlation: Map structure-activity relationships (SAR) using logP, pKa, and polar surface area data to predict membrane permeability .

- Computational Modeling: Perform DFT calculations to assess electronic effects of methyl vs. propyl substituents on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.